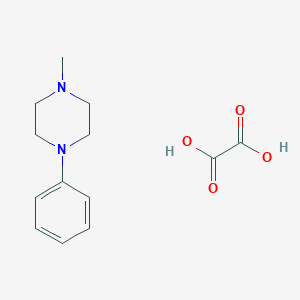

Piperazine, 1-methyl-4-phenyl-, oxalate

Description

Contextualizing Piperazine (B1678402), 1-Methyl-4-Phenyl-, Oxalate (B1200264) within the Piperazine Class of Chemical Compounds

Piperazine and its derivatives are a significant class of heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse biological activities, including antipsychotic, antidepressant, and antihistaminic effects. ontosight.airesearchgate.net 1-Methyl-4-phenylpiperazine (B1295630) belongs to the arylpiperazine subclass, which has been a focus of research due to the pharmacological activities of its derivatives. ontosight.ainih.gov The introduction of a phenyl group on one nitrogen and a methyl group on the other modulates the compound's physicochemical properties and its potential interactions with biological targets.

Rationale for Academic Investigation of Piperazine Oxalate Salts

The formation of salts is a common and crucial step in the development of chemical compounds, particularly for pharmaceutical applications. Oxalic acid is a frequently used agent for salt formation due to its ability to form stable, crystalline salts with basic compounds like piperazine derivatives. The academic investigation of piperazine oxalate salts is driven by several key factors:

Crystallinity and Purification: Oxalate salts often exhibit high crystallinity, which facilitates purification of the parent compound through recrystallization.

Structural Analysis: The well-defined crystal structures of oxalate salts allow for detailed analysis using techniques like X-ray crystallography. This provides precise information about the molecular geometry, conformation, and intermolecular interactions, such as hydrogen bonding. researchgate.netnih.gov

Physicochemical Property Modification: Converting a compound to its oxalate salt can alter its melting point, solubility, and stability, which are critical parameters for its handling and potential applications.

Understanding Non-covalent Interactions: The study of these salts provides insights into the nature of non-covalent interactions that govern the solid-state architecture of the molecules. researchgate.net

While detailed studies on Piperazine, 1-methyl-4-phenyl-, oxalate are scarce, research on the related compound, 1-methylpiperazine-1,4-dium bis(hydrogen oxalate), illustrates the depth of analysis that can be performed on such salts. researchgate.netresearchgate.net

Scope and Research Objectives for Chemical Compound Analysis

The analysis of a chemical compound like Piperazine, 1-methyl-4-phenyl-, oxalate would typically encompass a range of research objectives aimed at fully characterizing its chemical and physical properties. These objectives include:

Synthesis and Purification: Developing efficient and scalable methods for the synthesis of the parent compound and its subsequent conversion to the oxalate salt, followed by purification to a high degree.

Structural Elucidation: Confirming the molecular structure using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry. For crystalline materials, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure.

Physicochemical Characterization: Measuring key physical properties such as melting point, solubility in various solvents, and thermal stability.

Computational Modeling: Employing density functional theory (DFT) and other computational methods to explore the electronic structure, molecular orbitals, and other properties of the compound. researchgate.net

The following tables provide a summary of the known properties of the parent compound, 1-methyl-4-phenylpiperazine, and the crystallographic data for the related compound, 1-methylpiperazine-1,4-dium bis(hydrogen oxalate), which serves as an example for the type of data obtained from the analysis of piperazine oxalate salts.

Table 1: Physicochemical Properties of 1-Methyl-4-phenylpiperazine

| Property | Value |

| CAS Number | 3074-43-9 |

| Molecular Formula | C₁₁H₁₆N₂ |

| Molecular Weight | 176.26 g/mol |

| Boiling Point | 140-142 °C |

| Density | 1.02 g/cm³ |

| Refractive Index | 1.546 |

Note: Data sourced from various chemical suppliers and databases. scbt.comechemi.comchemsrc.com

Table 2: Crystallographic Data for 1-Methylpiperazine-1,4-dium bis(hydrogen oxalate)

| Parameter | Value |

| Molecular Formula | C₅H₁₄N₂²⁺·2HC₂O₄⁻ |

| Molecular Weight | 280.24 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 15.649 |

| b (Å) | 5.681 |

| c (Å) | 27.230 |

| β (°) ** | 104.05 |

| Volume (ų) ** | 2348.4 |

Note: This data is for a related compound and is presented for illustrative purposes. researchgate.net

Properties

IUPAC Name |

1-methyl-4-phenylpiperazine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.C2H2O4/c1-12-7-9-13(10-8-12)11-5-3-2-4-6-11;3-1(4)2(5)6/h2-6H,7-10H2,1H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBSHKVNTERHFBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC=C2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20158956 | |

| Record name | Piperazine, 1-methyl-4-phenyl-, oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13480-21-2 | |

| Record name | Piperazine, 1-methyl-4-phenyl-, oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013480212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1-methyl-4-phenyl-, oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Pathways

Established Synthetic Routes for Piperazine (B1678402), 1-Methyl-4-Phenyl-, Oxalate (B1200264) Formation

The formation of Piperazine, 1-methyl-4-phenyl-, oxalate is achieved through a straightforward acid-base reaction between the free base, 1-methyl-4-phenylpiperazine (B1295630), and oxalic acid. This process is fundamental in pharmaceutical and chemical synthesis for producing a stable, crystalline salt form of the parent amine.

The reaction to form the oxalate salt involves the protonation of one of the nitrogen atoms of the piperazine ring by oxalic acid. Typically, for a mono-oxalate salt, a 1:1 molar equivalent of 1-methyl-4-phenylpiperazine and anhydrous oxalic acid is used.

The selection of the solvent system is critical for controlling the reaction and subsequent precipitation of the salt. The amine free base is dissolved in a suitable organic solvent, and a solution of oxalic acid in the same or a compatible solvent is added. Common solvents employed in this type of salt formation include lower alcohols like isopropanol (IPA) and ethanol, or ketones such as acetone. The choice of solvent can influence the reaction rate, yield, and crystalline form of the final product. For instance, dissolving the amine free base in dry isopropanol and adding it to a solution of oxalic acid in IPA is a common procedure. sciencemadness.org

Table 1: Solvent Systems for Amine Oxalate Salt Formation

| Solvent System | Typical Conditions | Observations |

|---|---|---|

| Isopropanol (IPA) | The amine is dissolved in IPA and added to a 1-equivalent solution of oxalic acid in IPA. sciencemadness.org | Often results in the precipitation of a voluminous, fluffy white solid, especially upon cooling. sciencemadness.org |

| Ethanol/Ether | The salt can be recrystallized from an ethanol/ether mixture to obtain pure, well-defined crystals. sciencemadness.org | Ether acts as an anti-solvent to induce crystallization. |

| Aqueous Methanol (B129727) | Recrystallization from 50% aqueous methanol has been used for other piperazine salts to achieve high purity and recovery. google.com | Effective for removing water-soluble and methanol-soluble impurities. |

Crystallization Techniques for Enhanced Product Yield and Purity

Crystallization is a pivotal step for isolating the salt and achieving high purity. Various techniques are employed to maximize product yield and obtain crystals with the desired physical properties.

Cooling Crystallization: After the salt formation in the chosen solvent, the solution is often cooled to a lower temperature (e.g., 5-10°C) to decrease the solubility of the salt and promote precipitation. google.com

Anti-Solvent Addition: In cases where the salt does not readily precipitate, an anti-solvent can be introduced. An anti-solvent is a liquid in which the desired salt has low solubility. For oxalate salts formed in isopropanol, diethyl ether is frequently added to induce the formation of a solid precipitate. sciencemadness.org The mixture is often cooled in a freezer to maximize the yield. sciencemadness.org

Recrystallization: To achieve higher purity, the crude oxalate salt can be subjected to recrystallization. This involves dissolving the salt in a minimal amount of a suitable hot solvent or solvent mixture (such as aqueous methanol) and then allowing it to cool slowly, which facilitates the growth of pure crystals while impurities remain in the solution. google.com This process can significantly enhance the purity of the final product. google.comgoogle.com

Trituration: The precipitated solid may initially form as a gel-like or oily material. Trituration, which involves washing and stirring the solid with an anti-solvent like ether, can help in converting it into a crystalline, filterable solid. sciencemadness.org

Advanced Synthetic Strategies and Optimization Studies

Research into the synthesis of 1-methyl-4-phenylpiperazine and its subsequent salt formation is ongoing, with a focus on improving efficiency, yield, and purity through novel precursors and a deeper understanding of reaction mechanisms.

The synthesis of the parent compound, 1-methyl-4-phenylpiperazine, is a key area of investigation, as its purity directly impacts the quality of the final oxalate salt. Several synthetic routes have been developed, starting from various precursors.

One common approach is the N-arylation of 1-methylpiperazine. This can be achieved by reacting 1-methylpiperazine with an activated aryl compound, such as chlorobenzene, often under specific catalytic conditions. chemicalbook.com

More complex, multi-step syntheses have also been reported to build the molecule from different starting materials. For example, some modern synthetic strategies involve the palladium-catalyzed amination (Buchwald-Hartwig reaction) of an aryl halide with a protected piperazine, followed by N-methylation. Another route involves the cyclization of appropriate precursors to form the piperazine ring. For instance, phenylpiperazine derivatives can be synthesized through the cyclization of bis(2-chloroethyl)amine with a substituted aniline. nih.gov

Table 2: Selected Synthetic Precursors for Phenylpiperazine Derivatives

| Precursors | Reaction Type | Description |

|---|---|---|

| 1-Methylpiperazine and Chlorobenzene | N-Arylation | A direct approach to form the C-N bond between the phenyl group and the piperazine ring. chemicalbook.com |

| 2-Substituted 4-Methylaniline and Bis(2-chloroethyl)amine hydrochloride | Cyclization | A multi-step process involving sulfonylation, reduction, alkylation, and finally cyclization to form the phenylpiperazine core. nih.gov |

| 4-Bromo Styrene and Boc-piperazine | Aromatic Amination | Involves the formation of an N-Boc protected phenyl piperazine intermediate, which can be further modified. nih.gov |

Mechanistic Elucidation of Salt Formation Reactions

The formation of Piperazine, 1-methyl-4-phenyl-, oxalate is an acid-base neutralization reaction. The mechanism involves the transfer of a proton (H⁺) from the carboxylic acid groups of oxalic acid to one of the basic nitrogen atoms of the 1-methyl-4-phenylpiperazine molecule.

1-methyl-4-phenylpiperazine has two nitrogen atoms: one is a tertiary amine (N-1, bonded to the methyl group) and the other is also a tertiary amine (N-4, bonded to the phenyl group). The nitrogen at the N-1 position is generally more basic and available for protonation. The lone pair of electrons on this nitrogen atom acts as a proton acceptor. Oxalic acid, a dicarboxylic acid, acts as the proton donor.

The reaction proceeds as follows: C₁₁H₁₆N₂ + C₂H₂O₄ → [C₁₁H₁₇N₂]⁺[C₂HO₄]⁻

In this process, an ionic bond is formed between the newly formed piperazinium cation and the hydrogen oxalate anion. Studies on similar piperazine salt formations highlight that factors like the microenvironmental pH and lattice energy contribute to the properties of the resulting salt. acs.orgnih.gov The solvent plays a crucial role by solvating the ions and facilitating the reaction.

Derivatization and Analog Development

1-methyl-4-phenylpiperazine serves as a versatile scaffold for the development of a wide range of chemical analogs. These derivatives are often synthesized to explore structure-activity relationships in various chemical and pharmaceutical research areas.

Derivatization can be achieved through several strategies:

Substitution on the Phenyl Ring: Functional groups can be introduced onto the phenyl ring of the 1-methyl-4-phenylpiperazine molecule. This is typically accomplished by starting with a pre-substituted aniline or phenyl halide during the synthesis of the phenylpiperazine core. nih.gov

Modification of the N-1 Substituent: While the subject compound has a methyl group at the N-1 position, analogs can be created by replacing the methyl group with other alkyl or functionalized chains. This is often done by alkylating 1-phenylpiperazine (B188723) with various alkyl halides. pjps.pk

Formation of Sulfonamides: The secondary amine of 1-phenylpiperazine (the precursor to the title compound) can be reacted with various arylsulfonyl chlorides to produce a series of 1-arylsulfonyl-4-phenylpiperazine derivatives. pjps.pk

These synthetic modifications allow for the systematic alteration of the molecule's steric and electronic properties, leading to the creation of extensive libraries of analogs for further investigation. nih.gov

Synthesis of Substituted 1-Methyl-4-Phenylpiperazine Analogs

The synthesis of substituted 1-methyl-4-phenylpiperazine analogs is a significant area of research, primarily due to their presence in a wide array of biologically active compounds. Various synthetic strategies have been developed to access these core structures, often involving the formation of the piperazine ring and subsequent functionalization.

One common approach involves the cyclization of appropriate aniline derivatives with bis(2-chloroethyl)amine hydrochloride. For instance, the synthesis of 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl) piperazine derivatives begins with the reaction of a substituted aniline with bis(2-chloroethyl)amine hydrochloride to form the core phenylpiperazine structure. Subsequent N-substitution reactions, such as amidation and sulfonamidation with various acid halides and sulfonyl halides, yield the desired 4-substituted 1-phenylpiperazine derivatives nih.gov. This multi-step sequence, which can include sulfonylation, reduction, and alkylation of the initial aniline, allows for the introduction of diverse substituents on the phenyl ring.

Another versatile method for preparing N-methylpiperazine substituted anilines involves a two-step process. First, a substituted nitrochlorobenzene is reacted with N-methylpiperazine in a polar aprotic solvent in the presence of a deacidifying agent. The resulting intermediate is then subjected to reduction, typically through catalytic hydrogenation using a palladium-carbon catalyst, to yield the final N-methyl-4-(diamino-phenyl)piperazine product google.com. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields google.com.

Furthermore, N-arylation of N-methylpiperazine with substituted benzene derivatives provides a direct route to 1-methyl-4-phenylpiperazine analogs. This reaction can be performed under various conditions, testing different solvents, bases, and temperatures to optimize the yield of the desired product googleapis.com. The reactivity of the aryl halide is a crucial factor, with highly activated halides facilitating catalyst-free SNAr reactions googleapis.com.

The table below summarizes various synthetic routes for preparing substituted 1-methyl-4-phenylpiperazine analogs, highlighting the key reagents and general reaction conditions.

| Starting Materials | Key Reagents | Reaction Type | Product Type | Reference |

| Substituted Aniline, Bis(2-chloroethyl)amine hydrochloride | Triethylamine, Acid halides/Sulfonyl halides | Cyclization, Amidation/Sulfonamidation | 4-Substituted 1-Phenylpiperazine Derivatives | nih.gov |

| Substituted Nitrochlorobenzene, N-Methylpiperazine | Polar aprotic solvent, Deacidifying agent, H₂, Pd/C | Nucleophilic Aromatic Substitution, Reduction | N-Methyl-4-(diamino-phenyl)piperazine | google.com |

| N-Methylpiperazine, Substituted Aryl Halide | Various bases and solvents | N-Arylation (SNAr) | 1-Methyl-4-arylpiperazine | googleapis.com |

| 4-Protected-1-alkyl-2-oxo-3-phenylpiperazine | LiAlH₄, H₂/Pd-C or 6N HCl | Reduction, Deprotection | 1-Alkyl-3-phenylpiperazine | researchgate.net |

| N-Methyl Ethylenediamine, Methyl Benzoylformate | Acetic Acid, Reducing Agent (e.g., LiAlH₄) | Condensation, Reduction | 1-Methyl-3-phenylpiperazine (B26559) | google.com |

A distinct approach for the selective synthesis of 1-methyl-3-phenylpiperazine involves the use of 4-protected-1-alkyl-2-oxo-3-phenylpiperazines as key intermediates. These intermediates can be reduced, followed by deprotection, or deprotected and then reduced to yield the target 1-alkyl-3-phenylpiperazines researchgate.net. An industrially advantageous process for preparing highly pure 1-Methyl-3-phenylpiperazine utilizes 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine as a novel intermediate, which is subsequently reduced and debenzylated google.com.

Exploration of Alternative Oxalate Salt Forms and Co-crystals

The formation of salts and co-crystals is a widely employed strategy in pharmaceutical sciences to modify the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and stability. In the context of piperazine derivatives, the exploration of alternative oxalate salt forms and the generation of co-crystals represent a key area of development.

The reaction of a base, such as a piperazine derivative, with oxalic acid can lead to the formation of various salt forms, including mono- or di-hydrazinium oxalates, depending on the stoichiometry and reaction conditions scielo.org.za. The resulting crystal packing is stabilized by intermolecular hydrogen bonds, such as N-H···O and N-H···N interactions scielo.org.za. The formation of these salts can be confirmed through techniques like single-crystal X-ray diffraction, which reveals the supramolecular interactions achieved by proton transfer between the coformer and the nitrogen of the piperazine molecule nih.gov.

Co-crystals, which are multi-component crystals held together by non-covalent interactions, offer another avenue for modifying the properties of piperazine compounds. The selection of a suitable coformer is crucial and is often guided by the principles of crystal engineering, which focuses on the design and synthesis of functional solid-state structures mdpi.com. For instance, drug-drug or drug-nutraceutical co-crystals can be designed to provide additional therapeutic benefits mdpi.commdpi.com.

The synthesis of these alternative solid forms can be achieved through various methods, including mechanochemistry (liquid-assisted grinding) and slow evaporation from solution mdpi.comnih.gov. The choice of solvent can significantly influence the resulting crystal structure and whether a co-crystal or a salt is formed nih.gov.

The table below provides an overview of different approaches to forming alternative salt and co-crystal forms of piperazine-containing compounds.

| Compound Type | Coformer/Acid | Synthesis Method | Key Interactions | Reference |

| Piperazine Derivative | Oxalic Acid | Solution Crystallization | N-H···O, N-H···N Hydrogen Bonds | scielo.org.za |

| Tetrabenazine | Oxalic Acid, Fumaric Acid, Succinic Acid | Mechanochemical | Proton Transfer (N⁺-H···O⁻) | nih.gov |

| Promethazine Hydrochloride | Succinic Acid, Fumaric Acid, Adipic Acid, Oxalic Acid | Solvent Drop Grinding, Slow Evaporation | PTZ...Cl⁻...(dicarboxylic acid)...Cl⁻...PTZ Hydrogen Bonds | nih.gov |

| Drug-Nutraceutical | Protocatechuic Acid, α-Lipoic Acid, Caffeic Acid | Liquid-Assisted Grinding | Hydrogen Bonding | mdpi.com |

| Anti-Tuberculosis Drugs (INH, Pyz, PAS) | 4-Aminosalicylic Acid | Liquid-Assisted Grinding, Solution Crystallization | COOH···Npyridine Hydrogen Bond Synthon | mdpi.com |

Characterization of these new solid forms is typically performed using a combination of analytical techniques, including X-ray powder diffraction (XRPD), single-crystal X-ray diffraction (SC-XRD), differential scanning calorimetry (DSC), and infrared spectroscopy (FTIR) nih.gov. These methods provide information on the crystal structure, thermal behavior, and intermolecular interactions within the new solid forms. The formation of a new salt is often evidenced by a distinct melting point compared to the starting materials and shifts in the vibrational frequencies corresponding to the functional groups involved in salt formation nih.gov.

Advanced Structural Elucidation and Solid State Analysis

Non-Covalent Interactions and Supramolecular Assembly

Exploration of C-H···π and other Weak Interactions

In the crystal structure of bis(4-phenylpiperazin-1-ium) oxalate (B1200264) dihydrate, C-H···π interactions are present between the organic groups, contributing to the stability of the crystal structure. mdpi.com These interactions occur at a distance of approximately 3.56 Å. mdpi.com The phenyl ring's C(i)-C(p) axis often exhibits a characteristic tilt to facilitate a C-H/π bond between the hydrogen atoms of a methyl group and an ortho carbon atom of the phenyl ring. nih.gov This rotation can shorten the C(Me)-C(o) distances to fall below the van der Waals distance of 3.70 Å, indicating a bonding contact. nih.gov

Beyond C-H···π forces, the crystal packing is further reinforced by a network of other weak and strong hydrogen bonds. These include N-H···O and C-H···O hydrogen bonds that connect the organic cations to the oxalate anions. nih.govresearchgate.net In hydrated salt forms, O-H···O hydrogen bonds involving water molecules can also play a critical role in forming extensive supramolecular networks that maintain the crystal structure. mdpi.com Hirshfeld surface analysis of related structures confirms that O···H/H···O contacts are the most significant, with C···H/H···C contacts also being very important, confirming the effective presence of C-H···π interactions. mdpi.com

Table 1: Weak Interactions in Related Phenylpiperazinium Salts

| Interaction Type | Description | Typical Atoms Involved | Role in Crystal Structure | Source |

|---|---|---|---|---|

| C-H···π | Interaction between a C-H bond (from the piperazine (B1678402) or methyl group) and the π-system of the phenyl ring. | (Piperazine/Methyl) C-H ··· C6H5 (Phenyl Ring) | Contributes to the stability of the crystal packing. mdpi.com | mdpi.comnih.goviucr.org |

| N-H···O | Hydrogen bond between the protonated piperazine nitrogen and an oxygen atom of the oxalate. | (Piperazine) N+-H ··· -O-C=O (Oxalate) | Connects cations and anions into a three-dimensional network. nih.govresearchgate.net | nih.govresearchgate.net |

| C-H···O | Weak hydrogen bond between a C-H of the cation and an oxalate oxygen. | (Piperazine/Phenyl) C-H ··· -O-C=O (Oxalate) | Further stabilizes the three-dimensional network. nih.govnih.gov | nih.govnih.gov |

| O-H···O | Hydrogen bond, typically involving water of crystallization, linking oxalate anions. | (Water) O-H ··· -O-C=O (Oxalate) | Forms supramolecular units in hydrated crystals. mdpi.com | mdpi.com |

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for confirming the molecular structure and understanding the electronic properties of 1-methyl-4-phenylpiperazine (B1295630) oxalate.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Assignment

FTIR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 1-methyl-4-phenylpiperazine oxalate, the spectrum would exhibit characteristic bands from the 1-methyl-4-phenylpiperazinium cation and the oxalate anion.

Based on studies of 1-phenylpiperazine (B188723) and related compounds, the key vibrational modes can be assigned. nih.gov The N-H stretching vibrations of the protonated piperazine nitrogen (N+-H) are expected in the region of 2400-2800 cm⁻¹. The C-H stretching vibrations of the aromatic phenyl ring typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches from the piperazine and methyl groups are found just below 3000 cm⁻¹. mdpi.com The oxalate anion will show strong characteristic absorptions corresponding to the asymmetric and symmetric stretching of the carboxylate (COO⁻) groups, typically around 1600-1700 cm⁻¹ and 1300-1400 cm⁻¹, respectively.

Table 2: Predicted FTIR Vibrational Frequencies for 1-methyl-4-phenylpiperazine oxalate

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Source |

|---|---|---|---|

| > 3000 | C-H Stretch | Aromatic (Phenyl) | nih.govmdpi.com |

| 2800 - 3000 | C-H Stretch | Aliphatic (Piperazine, Methyl) | nih.govmdpi.com |

| 2400 - 2800 | N+-H Stretch | Piperazinium | nih.gov |

| ~1600 - 1700 | C=O Asymmetric Stretch | Oxalate | mdpi.com |

| ~1500, ~1600 | C=C Stretch | Aromatic (Phenyl) | nih.gov |

| ~1300 - 1400 | C-O Symmetric Stretch | Oxalate | mdpi.com |

| ~1200 - 1300 | C-N Stretch | Piperazine | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For the 1-methyl-4-phenylpiperazinium cation, both ¹H and ¹³C NMR would show distinct signals confirming its structure.

In the ¹H NMR spectrum, the aromatic protons of the phenyl group are expected to appear in the downfield region of approximately 6.8-7.3 ppm. chemicalbook.com The protons on the piperazine ring carbons adjacent to the nitrogens would likely show signals in the range of 3.0-3.5 ppm. The methyl group protons attached to a nitrogen would typically yield a singlet at around 2.3-2.4 ppm. chemicalbook.com

In the ¹³C NMR spectrum, the aromatic carbons would resonate between 115 and 152 ppm. The aliphatic carbons of the piperazine ring would appear further upfield, typically in the 45-55 ppm range, while the methyl carbon would be found at an even higher field. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the 1-methyl-4-phenylpiperazinium Cation

| Nucleus | Group | Predicted Chemical Shift (ppm) | Source |

|---|---|---|---|

| ¹H | Aromatic C-H (Phenyl) | 6.8 - 7.3 | chemicalbook.com |

| ¹H | Piperazine C-H (adjacent to N) | ~3.0 - 3.5 | chemicalbook.com |

| ¹H | Methyl (N-CH₃) | ~2.3 - 2.4 | chemicalbook.com |

| ¹³C | Aromatic C (Phenyl) | 115 - 152 | nih.gov |

| ¹³C | Piperazine C | 45 - 55 | nih.gov |

| ¹³C | Methyl C (N-CH₃) | ~46 | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Optical Properties and Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of 1-methyl-4-phenylpiperazine oxalate is expected to be dominated by absorptions from the phenylpiperazinium cation. Analysis of the closely related compound bis(4-phenylpiperazin-1-ium) oxalate dihydrate shows two primary absorption bands. mdpi.com

An intense band observed around 350 nm is attributed to a π-π* transition, which is characteristic of the conjugated π-system within the aromatic phenyl group. mdpi.com A second, typically less intense, band may appear at longer wavelengths, around 407 nm, and is assigned to an n-π* charge transfer transition. mdpi.com This transition likely involves the non-bonding electrons on the nitrogen atoms of the piperazine ring and the π* anti-bonding orbitals of the phenyl ring, or a charge transfer between the oxalate anion and the phenylpiperazinium cation. mdpi.com The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be estimated from the absorption edge.

Table 4: Electronic Transitions for Related Phenylpiperazinium Oxalate Salts

| Absorption Maximum (λmax) | Electronic Transition | Description | Source |

|---|---|---|---|

| ~350 nm | π → π | Associated with electronic excitation within the aromatic phenyl ring. | mdpi.com |

| ~407 nm | n → π | Charge transfer between the oxalate anion and the 4-phenylpiperazin-1-ium cation. | mdpi.com |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, enabling the detailed examination of molecular properties. These methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the geometric and electronic features of chemical systems.

Density Functional Theory (DFT) Studies for Optimized Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the optimized geometry of molecules. For compounds similar to 1-methyl-4-phenylpiperazine (B1295630) oxalate (B1200264), such as 1-methylpiperazine-1,4-diium bis(hydrogen oxalate), DFT calculations have been employed to determine their three-dimensional structure. researchgate.net

In a typical study, the molecular geometry is optimized using a functional like B3LYP or M06-2X with a suitable basis set, for instance, 6-311G*. researchgate.net For the related compound, 1-methylpiperazine-1,4-diium bis(hydrogen oxalate), X-ray diffraction data revealed a chair conformation for the piperazine (B1678402) ring, with the methyl group in an equatorial position. researchgate.net Computational optimizations would be expected to corroborate this finding, as the chair conformation is the most stable for piperazine rings. The phenyl group in 1-methyl-4-phenylpiperazine would also have its orientation relative to the piperazine ring determined. The oxalate counter-ion would be positioned near the protonated nitrogen atoms of the piperazine ring, stabilized by strong hydrogen bonds.

Table 1: Representative Optimized Geometrical Parameters (Predicted) (Note: This table is illustrative and based on expected values for similar structures, as direct computational data for the title compound is unavailable.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (piperazine ring) | 1.46 | ||

| C-C (piperazine ring) | 1.53 | ||

| N-C (methyl) | 1.47 | ||

| N-C (phenyl) | 1.40 | ||

| C-C (phenyl ring) | 1.39 | ||

| C-H (aromatic) | 1.08 | ||

| C-H (aliphatic) | 1.09 | ||

| C-N-C (piperazine) | 110 | ||

| C-C-N (piperazine) | 111 | ||

| N-C-C (phenyl) | 120 | ||

| C-C-C (phenyl) | 120 | ||

| H-C-H | 109.5 | ||

| C-N-C-C (piperazine) | ±55 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a smaller gap suggests higher reactivity.

For phenylpiperazine derivatives, the HOMO is typically localized on the electron-rich phenyl ring and the nitrogen atoms, while the LUMO is often distributed over the phenyl ring. nih.gov In the case of the oxalate salt, the presence of the oxalate ion would influence the electronic distribution and, consequently, the HOMO and LUMO energies. The HOMO-LUMO energy gap would provide insights into the charge transfer interactions that can occur within the molecule.

Table 2: Predicted Frontier Orbital Energies and Reactivity Descriptors (Note: This table presents hypothetical values to illustrate the concepts.)

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Global Hardness (η) | 2.65 |

| Global Softness (S) | 0.19 |

| Electronegativity (χ) | 3.85 |

| Chemical Potential (μ) | -3.85 |

| Electrophilicity Index (ω) | 2.80 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while areas of positive potential (blue) are electron-poor and are targets for nucleophiles.

For 1-methyl-4-phenylpiperazine oxalate, the MEP map would be expected to show negative potential around the oxygen atoms of the oxalate ion, indicating these as sites for hydrogen bonding and interaction with electrophiles. The area around the protonated nitrogen atoms of the piperazine ring and the hydrogen atoms attached to them would exhibit a positive potential. The phenyl ring would likely show a region of negative pi-electron density above and below the plane of the ring.

Topological Analysis (AIM) for Bond Critical Points and Interaction Characterization

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electron density to characterize chemical bonds and non-covalent interactions. By locating bond critical points (BCPs) and analyzing the properties of the electron density at these points, one can determine the nature of the chemical bonds (covalent or ionic) and the strength of weaker interactions like hydrogen bonds.

In the context of 1-methyl-4-phenylpiperazine oxalate, AIM analysis would be crucial for characterizing the hydrogen bonds between the protonated piperazine cation and the oxalate anion. The electron density (ρ) and its Laplacian (∇²ρ) at the BCPs of these hydrogen bonds would quantify their strength and nature.

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interaction Visualization

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions. It is based on the electron density and its derivatives. The RDG vs. sign(λ₂)ρ plot reveals regions of different types of interactions. Large, negative values of sign(λ₂)ρ indicate strong attractive interactions like hydrogen bonds, values near zero suggest weaker van der Waals interactions, and large, positive values indicate strong steric repulsion.

For the title compound, an RDG analysis would visually confirm the presence and nature of hydrogen bonds between the piperazinium cation and the oxalate anion. It would also map out the weaker van der Waals interactions within the molecule, such as those involving the phenyl and methyl groups.

Mulliken Population Analysis for Atomic Charges and Molecular Polarity

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule. While it has its limitations, it provides a useful qualitative picture of the charge distribution and molecular polarity.

Molecular Dynamics Simulations and Conformational Analysis

Computational studies, particularly molecular dynamics (MD) simulations and conformational analysis, provide deep insights into the behavior of "Piperazine, 1-methyl-4-phenyl-, oxalate" at an atomic level. These theoretical investigations are crucial for understanding its interactions and structural preferences, which underpin its macroscopic properties.

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For phenyl-piperazine scaffolds, MD simulations have been employed to understand their interactions within complex biological systems, such as the ATP-binding site of enzymes like the eukaryotic initiation factor 4A1 (eIF4A1). nih.govresearchgate.net These simulations model the complex kinetics and conformational changes that occur when the molecule interacts with its environment. nih.govresearchgate.netnih.gov

Typically, simulations are run using an isothermal–isobaric (NPT) ensemble, which maintains a constant number of particles (N), pressure (P), and temperature (T), thereby mimicking standard laboratory conditions (e.g., 300 K and 1.01325 bar). nih.gov By simulating the system for extended periods, ranging from nanoseconds to microseconds, researchers can observe and analyze the stability of interactions, binding energetics, and induced conformational changes in both the ligand and its target. researchgate.netnih.gov This quantitative analysis of conformational changes is essential for mapping all targetable binding sites and serves as a framework for future drug discovery efforts. nih.govresearchgate.net

Table 1: Parameters for Molecular Dynamics (MD) Simulations of Phenyl-Piperazine Scaffolds

| Parameter | Value/Condition | Purpose |

| Ensemble | NPT (Isothermal-Isobaric) | Mimics laboratory conditions (constant pressure and temperature) nih.gov |

| Temperature | 300 K | Represents ambient/room temperature nih.gov |

| Pressure | 1.01325 bar | Represents ambient atmospheric pressure nih.gov |

| Simulation Time | 300 ns - 3 µs | Allows for observation of significant molecular motions and interactions nih.gov |

| Analysis | Binding Energetics, Conformational Changes | To evaluate the stability and nature of the molecular interactions nih.gov |

The six-membered piperazine ring is not planar and can adopt several conformations, with the "chair" form being the most energetically favorable. Theoretical and crystallographic studies on related piperazine compounds consistently show the prevalence of this conformation. nih.govresearchgate.net

In studies of 1-methylpiperazine-1,4-dium salts, including the bis(hydrogen oxalate) and dipicrate forms, the diprotonated piperazine ring invariably adopts a chair conformation. nih.govresearchgate.net In this stable arrangement, the methyl group attached to the nitrogen atom preferentially occupies an equatorial position. nih.govresearchgate.net This orientation minimizes steric hindrance compared to the more constrained axial position. Similarly, in other 1,4-disubstituted piperazine derivatives, such as 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine, the chair conformation is also observed, with the bulky substituent groups located in the equatorial positions. rsc.org In some cases, a slightly distorted chair conformation may be observed. nih.gov The exploration of this conformational landscape is critical for understanding how the molecule presents its pharmacophoric features for interaction with biological targets.

Table 2: Observed Conformations of the Piperazine Ring in Related Compounds

| Compound | Piperazine Ring Conformation | Substituent Position | Source(s) |

| 1-Methylpiperazine-1,4-dium bis(hydrogen oxalate) | Chair | Methyl group in equatorial position | researchgate.net |

| 1-Methyl-piperazine-1,4-diium dipicrate | Chair | Methyl group in equatorial position | nih.gov |

| 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine | Chair | Substituents in equatorial plane | rsc.org |

| 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine | Slightly distorted chair | - | nih.gov |

Prediction of Material Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including optical switching. dntb.gov.ua Piperazine derivatives, particularly those with donor-π-acceptor (D-π-A) structures, have been investigated for their NLO properties. The assessment of these properties is often carried out using a combination of experimental techniques and computational methods.

Theoretical calculations, frequently using Density Functional Theory (DFT) at levels like CAM-B3LYP/6-311+G(d), are employed to predict NLO properties. rsc.org These methods can determine key parameters such as the linear refractive index and the third-order nonlinear susceptibility. rsc.org Studies on piperazine-based supramolecular systems have shown that they can exhibit significant third-order NLO properties, making them promising candidates for NLO applications. rsc.orgresearchgate.net The experimental Z-scan technique is commonly used to measure the third-order nonlinear optical parameters of piperazine-containing crystals. researchgate.net Research on compounds like piperazine-1, 4-diiumbis (4-aminobenzenesulfonate) and hemikis (piperazine) 4-hydroxybenzoic acid monohydrate has confirmed their potential as NLO materials. researchgate.netresearchgate.net

Table 3: Methods for NLO Property Assessment in Piperazine Derivatives

| Method | Type | Information Obtained | Example Compound(s) |

| Z-scan Technique | Experimental | Third-order nonlinear optical parameters (e.g., nonlinear absorption, nonlinear refraction) | Hemikis (piperazine) 4-hydroxybenzoic acid monohydrate researchgate.net |

| Kurtz and Perry powder technique | Experimental | Second-Harmonic Generation (SHG) efficiency | Piperazine-1, 4-diiumbis (4-aminobenzenesulfonate) researchgate.net |

| Density Functional Theory (DFT) | Computational | Linear refractive index, third-order nonlinear susceptibility | 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine rsc.org |

Pharmacological Target Identification and Mechanistic Studies in Vitro Focus

Receptor Binding Affinity and Selectivity Profiling (In Vitro)

The affinity of a ligand for its receptor is a critical determinant of its pharmacological activity. For Piperazine (B1678402), 1-methyl-4-phenyl-, oxalate (B1200264), understanding its binding profile across different receptor families is essential to characterizing its potential therapeutic and research applications. While specific binding data for this exact oxalate salt is not extensively available in the public domain, the binding properties of its parent compound, 1-methyl-4-phenylpiperazine (B1295630), and related phenylpiperazine analogs offer valuable insights.

The phenylpiperazine moiety is a well-established pharmacophore that interacts with dopamine (B1211576) receptors. Research into N-phenylpiperazine analogs has revealed a potential for selective binding to the D3 versus the D2 dopamine receptor subtype, a significant feature given the high degree of amino acid sequence homology between these two receptors. nih.govnih.govnih.gov This selectivity is often attributed to the ability of the N-phenylpiperazine group to occupy the orthosteric binding site of either the D2 or D3 receptor, while other parts of the molecule engage with a unique secondary binding site on the D3 receptor. nih.govnih.gov

Table 1: Dopamine Receptor Binding Affinity for Selected Phenylpiperazine Analogs No specific binding data is available for Piperazine, 1-methyl-4-phenyl-, oxalate. The table below represents data for related phenylpiperazine compounds to provide context.

| Compound | D₂ (Kᵢ, nM) | D₃ (Kᵢ, nM) | D₄ (Kᵢ, nM) | D₃ vs D₂ Selectivity |

|---|---|---|---|---|

| Compound 6a¹ | >1500 | 0.2 | >1500 | ~500-fold |

| LS-3-134¹ | - | ~0.2 | - | >150-fold |

| WW-III-55¹ | - | ~20 | - | >800-fold |

| Compound 3a-f (range)² | 349–7522 | 96–1413 | - | 1.0–7.5-fold |

| Compound 6a-f (range)² | - | 1.4–43 | - | 67–1831-fold |

| Compound 7a-f (range)² | - | 2.5–31 | - | 73–1390-fold |

¹Data from a study on substituted N-phenylpiperazine analogs. nih.gov ²Data from a study evaluating a series of N-phenylpiperazine analogs. nih.gov

Sigma receptors, classified into σ₁ and σ₂ subtypes, are intracellular chaperones involved in a variety of cellular functions. The piperazine core is a recognized structural element in many sigma receptor ligands. nih.govnih.gov Studies have shown that replacing a piperidine (B6355638) moiety with a piperazine in certain dual-activity histamine (B1213489) H3/sigma-1 receptor ligands can drastically decrease affinity for the σ₁ receptor, highlighting the importance of this structural component. nih.govnih.gov

While some phenylpiperazine derivatives have been shown to bind with high affinity to sigma receptors, specific Kᵢ values for 1-methyl-4-phenylpiperazine at the σ₁ and σ₂ subtypes are not documented in the available scientific literature. Research on related compounds suggests that the structural features of the phenylpiperazine scaffold are critical for determining the affinity and selectivity towards the two sigma receptor subtypes. acs.orgnih.gov

Table 2: Sigma Receptor Binding Affinity for Selected Piperazine/Piperidine Analogs No specific binding data is available for Piperazine, 1-methyl-4-phenyl-, oxalate. The table below illustrates the impact of the piperazine/piperidine core on sigma-1 receptor affinity in a series of dual-acting ligands.

| Compound | hH₃R Kᵢ (nM) | σ₁R Kᵢ (nM) | Core Moiety |

|---|---|---|---|

| Compound 4 | 3.17 | 1531 | Piperazine |

| Compound 5 | 7.70 | 3.64 | Piperidine |

Data from a study on dual histamine H₃ and sigma-1 receptor ligands. nih.gov

The histamine H₃ receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. While numerous phenylpiperazine derivatives have been investigated as H₃ receptor ligands, specific binding data for 1-methyl-4-phenylpiperazine at the H₃ receptor is not available.

Research on dual-acting histamine H₃ and sigma-1 receptor ligands has shown that the nature of the heterocyclic core (piperazine vs. piperidine) significantly influences sigma-1 receptor affinity without a major impact on H₃ receptor affinity in some cases. nih.govnih.gov For example, in a pair of closely related compounds, the piperazine-containing molecule displayed high affinity for the H₃ receptor but weak affinity for the σ₁ receptor, whereas its piperidine-containing counterpart retained high H₃ receptor affinity while gaining potent σ₁ receptor affinity. nih.govnih.gov This suggests that the phenylpiperazine scaffold can be accommodated by the H₃ receptor, but specific substitutions are crucial for high-affinity binding.

The serotonin (B10506) (SERT) and noradrenaline (NET) transporters are key regulators of neurotransmitter levels in the synapse. While direct binding affinities (Kᵢ) for 1-methyl-4-phenylpiperazine at SERT and NET are not reported, studies on the closely related compound, 1-phenylpiperazine (B188723), provide some indication of its activity at monoamine transporters. 1-phenylpiperazine has been shown to be a monoamine releasing agent with EC₅₀ values of 880 nM for serotonin release (indicative of interaction with SERT) and 186 nM for norepinephrine (B1679862) release (indicative of interaction with NET).

Table 3: Monoamine Release Potency for 1-Phenylpiperazine This data is for the related compound 1-phenylpiperazine and reflects monoamine release, not direct transporter binding affinity.

| Monoamine Transporter Target | EC₅₀ (nM) for Monoamine Release |

|---|---|

| Serotonin (SERT) | 880 |

| Norepinephrine (NET) | 186 |

| Dopamine (DAT) | 2530 |

Mechanistic Characterization of Receptor Modulations (In Vitro)

Ligand-induced coactivator protein interaction assays are utilized to determine the functional consequences of a ligand binding to its receptor, such as whether it acts as an agonist or antagonist. These assays measure the recruitment of coactivator proteins to the receptor-ligand complex, a crucial step in initiating downstream signaling cascades for nuclear receptors.

Currently, there are no publicly available studies that have investigated the effect of Piperazine, 1-methyl-4-phenyl-, oxalate or related phenylpiperazine derivatives in ligand-induced coactivator protein interaction assays for any of the aforementioned receptor targets. Such studies would be necessary to elucidate the functional activity of this compound at its binding sites.

Downstream Transcriptional Activation Studies (e.g., Luciferase Reporter Assays)

Luciferase reporter assays are a common method to investigate the downstream effects of a compound on receptor activation. This involves inserting a gene for luciferase, an enzyme that produces light, downstream of a promoter that is regulated by the receptor of interest. An increase in light emission upon application of the compound indicates transcriptional activation.

While direct studies employing luciferase reporter assays specifically for Piperazine, 1-methyl-4-phenyl-, oxalate were not identified in the provided search results, the general principles of such assays are well-established for assessing the functional consequences of receptor-ligand interactions. For instance, these assays are widely used for identifying and validating microRNA targets and can reveal discrepancies between different reporter systems. nih.gov It is crucial to consider potential artifacts, such as the compound of interest promoting the transcription of the luciferase gene itself, which can be influenced by the type of promoter used (e.g., SV40, CMV, or HSV-TK). nih.gov

Structure-Activity Relationship (SAR) Investigations for Receptor Binding

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry to understand how the chemical structure of a molecule relates to its biological activity. For piperazine derivatives, SAR investigations have been crucial in optimizing their binding affinity and selectivity for various receptors.

Research on related 1-phenylpiperazine compounds has demonstrated that modifications to different parts of the molecule significantly impact receptor binding. For example, in a series of 1-phenyl-4-[ω-(α- or β-tetralinyl)alkyl]piperazines, the length of the alkyl chain and the position of substituents on the tetralin moiety were found to be critical for affinity to the 5-HT(1A) receptor. nih.gov Specifically, a three-membered alkyl chain with a 5-methoxytetralin-1-yl group resulted in the highest affinity. nih.gov Similarly, for 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, the stereochemistry of the molecule played a significant role in their analgesic activity, with the S-(+) enantiomers generally being more potent than the R-(-) enantiomers. nih.gov These studies highlight the importance of systematic structural modifications to elucidate the key pharmacophoric features required for potent and selective receptor interaction.

Allosteric Modulation and Bitopic Ligand Design Principles

Allosteric modulation and the design of bitopic ligands represent advanced strategies in drug discovery to achieve greater selectivity and to fine-tune the functional activity of a ligand. An allosteric modulator binds to a site on the receptor that is distinct from the primary (orthosteric) binding site, thereby altering the receptor's affinity or efficacy for the endogenous ligand. A bitopic ligand is designed to simultaneously interact with both the orthosteric and an allosteric site.

The design of bitopic ligands has been successfully applied to the μ-opioid receptor (μOR). nih.govnih.gov By functionalizing fentanyl derivatives with a positively charged guanidino group connected via a linker, researchers have created bitopic ligands that target the orthosteric pocket and extend to a conserved sodium ion-binding site. nih.govnih.gov This approach led to ligands with maintained high potency and efficacy at Gi subtypes but with significantly reduced arrestin recruitment, potentially leading to safer analgesics with fewer side effects. nih.govnih.gov The structural basis for the interaction of these bitopic ligands has been confirmed through cryo-electron microscopy, providing a detailed understanding of their binding mode. nih.gov These principles could be applicable to the design of novel ligands based on the 1-methyl-4-phenyl-piperazine scaffold to modulate the activity of various G-protein-coupled receptors.

Enzyme Interaction Studies (In Vitro)

The interaction of Piperazine, 1-methyl-4-phenyl-, oxalate with various enzymes has been a subject of investigation to understand its potential therapeutic applications and metabolic fate.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Investigations

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme responsible for the degradation of endocannabinoids, such as anandamide. mdpi.com Inhibition of FAAH leads to an increase in the levels of these endogenous signaling lipids, which has been shown to produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the side effects associated with direct cannabinoid receptor agonists. nih.gov

Piperidine and piperazine-based compounds have been identified as a promising class of FAAH inhibitors. nih.govnih.gov These compounds can act as carbamoylating agents, forming a covalent bond with a serine residue (Ser241) in the active site of FAAH, leading to its inhibition. nih.gov The piperidine/piperazine moiety appears to facilitate this covalent interaction. nih.gov The development of potent and selective FAAH inhibitors is an active area of research, with the goal of creating novel therapeutics for pain and neurodegenerative disorders. nih.govlookchem.com

Monoamine Oxidase (MAO) Inhibition Studies

Monoamine oxidases (MAO) are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like serotonin and dopamine. There are two main isoforms, MAO-A and MAO-B, which are important targets for the treatment of depression and neurodegenerative diseases.

Studies on the related compound 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) have shown that it acts as a reversible and competitive inhibitor of MAO-A, while being a less potent, noncompetitive inhibitor of MAO-B. nih.gov In contrast, a series of N-methyl-piperazine chalcones were found to be selective inhibitors of MAO-B. nih.gov The inhibitory potency and selectivity of these compounds were found to be dependent on the nature and position of substituents on the terminal phenyl ring. nih.gov For example, a 3-trifluoromethyl-4-fluorinated derivative showed the highest selective inhibition against MAO-B. nih.gov These findings suggest that the 1-methyl-piperazine scaffold can be a valuable template for the design of MAO inhibitors with specific isoform selectivity.

| Compound | Target | Inhibition Type | IC50 / Ki | Selectivity |

| 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | MAO-A | Competitive, Reversible | Ki = 9 µM | - |

| 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | MAO-B | Noncompetitive | Ki = 106 µM | - |

| N-methyl-piperazine chalcone (B49325) (2k) | MAO-B | Reversible, Competitive | IC50 = 0.71 µM, Ki = 0.21 µM | SI = 56.34 |

| N-methyl-piperazine chalcone (2n) | MAO-B | Reversible, Competitive | IC50 = 1.11 µM, Ki = 0.28 µM | SI = 16.04 |

Table 1: Monoamine Oxidase (MAO) Inhibition Data This interactive table summarizes the in vitro inhibition data for related piperazine and tetrahydropyridine (B1245486) compounds against MAO-A and MAO-B. IC50 represents the half-maximal inhibitory concentration, Ki is the inhibition constant, and SI is the selectivity index.

Farnesoid X Receptor (FXR) Agonism Evaluation

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a crucial role in the regulation of bile acid, lipid, and glucose metabolism. mdpi.comamegroups.org Activation of FXR has emerged as a promising therapeutic strategy for various metabolic and liver diseases, including non-alcoholic fatty liver disease (NAFLD) and cholestasis. amegroups.orgresearchgate.netnih.gov

While no direct studies evaluating the FXR agonism of Piperazine, 1-methyl-4-phenyl-, oxalate were found in the provided search results, the screening of existing drug libraries has identified several compounds with FXR agonist activity. researchgate.net These screenings often employ methods like FRET-based sensors and luciferase reporter assays to identify compounds that can activate FXR. researchgate.net The identification of FXR agonists from diverse chemical scaffolds suggests that a broad range of molecules could potentially interact with this receptor. Further investigation would be required to determine if the 1-methyl-4-phenyl-piperazine scaffold possesses any activity at FXR.

Advanced Analytical Methodologies for Compound Characterization

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for separating the target compound from impurities and for quantifying its purity. The choice between Liquid Chromatography (LC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability.

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is a cornerstone for the analysis of pharmaceutical compounds like piperazine (B1678402) derivatives. researchgate.net These techniques are well-suited for non-volatile and thermally labile molecules. For "Piperazine, 1-methyl-4-phenyl-, oxalate (B1200264)," LC methods are employed to determine its purity by separating it from starting materials, by-products, and degradation products.

Several LC-based methods have been developed for the quantification of piperazine derivatives, often utilizing ultraviolet (UV) or diode-array detectors (DAD) for detection. nih.govresearchgate.net In the case of analyzing for potential nitrosamine (B1359907) impurities, such as 1-methyl-4-nitrosopiperazine (B99963) (MNP) in related pharmaceutical products, LC coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. fda.gov.twmdpi.com

A typical LC method for a related piperazine derivative might involve a reversed-phase column and a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile. mdpi.com

Table 1: Illustrative LC Parameters for the Analysis of Piperazine Derivatives

| Parameter | Example Condition | Reference |

| Column | Poroshell 120 Phenyl-Hexyl, 2.7 µm, 4.6 mm i.d. x 10 cm | fda.gov.tw |

| Mobile Phase A | 10 mM Ammonium formate (B1220265) in water, pH 9.0 | hsa.gov.sg |

| Mobile Phase B | Methanol | fda.gov.tw |

| Flow Rate | 0.5 mL/min | fda.gov.tw |

| Column Temperature | 35°C | fda.gov.tw |

| Injection Volume | 5 µL | fda.gov.tw |

| Detector | UV or Mass Spectrometer | nih.gov |

Gas chromatography is another powerful technique for the separation and analysis of volatile compounds. For piperazine derivatives, GC can be used for purity testing and the identification of volatile impurities. The free base, 1-methyl-4-phenylpiperazine (B1295630), is amenable to GC analysis. nih.gov However, the oxalate salt is non-volatile and would require derivatization or pyrolysis to be analyzed by GC. More commonly, GC is coupled with a mass spectrometer (GC-MS) for the definitive identification of separated components. oup.com

GC methods have been successfully employed for the qualitative analysis of various piperazine derivatives in forensic and other applications. researchgate.net These methods typically use a capillary column with a non-polar or medium-polarity stationary phase.

Table 2: Typical GC Parameters for the Analysis of Piperazine Derivatives

| Parameter | Example Condition | Reference |

| Column | 50% phenyl-50% methylpolysiloxane (e.g., Rxi-50), 30 m x 0.25 mm i.d., 0.50 µm film thickness | oup.com |

| Injector Temperature | 250°C | |

| Oven Program | Initial 70°C for 1 min, then ramp to 250°C at 30°C/min, hold for 15 min | oup.com |

| Carrier Gas | Helium | |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | nih.gov |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of compounds. It is often coupled with a chromatographic technique to analyze complex mixtures.

The coupling of LC or GC with MS provides a robust analytical platform for the identification and quantification of "Piperazine, 1-methyl-4-phenyl-, oxalate" and its potential impurities. researchgate.net

LC-MS: This is the most common approach for analyzing pharmaceutical salts. After separation on the LC column, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. fda.gov.tw In positive ion mode, the 1-methyl-4-phenylpiperazine moiety would be protonated to yield the [M+H]⁺ ion at m/z 177.1386. uni.lu Tandem mass spectrometry (MS/MS) can be used to fragment this parent ion, producing a characteristic fragmentation pattern that can be used for structural confirmation.

GC-MS: For the analysis of the free base or volatile derivatives, GC-MS with electron ionization (EI) is frequently used. nih.govnih.gov The resulting mass spectrum provides a unique fingerprint of the molecule, with characteristic fragment ions.

Table 3: Predicted Mass Spectrometric Data for 1-Methyl-4-phenylpiperazine

| Ionization Mode | Parent Ion (m/z) | Major Fragment Ions (m/z) |

| ESI (Positive) | 177.1386 ([M+H]⁺) | Further fragmentation would depend on collision energy. |

| EI | 176.1313 ([M]⁺) | Likely fragments include those from the loss of methyl and ethyl groups from the piperazine ring, and cleavage of the phenyl group. |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a crucial technique for confirming the empirical formula of a pure compound and verifying the stoichiometry of its salt form. By precisely measuring the percentage of carbon (C), hydrogen (H), and nitrogen (N), it can be confirmed that the ratio of 1-methyl-4-phenylpiperazine to oxalic acid in the salt is as expected.

For "Piperazine, 1-methyl-4-phenyl-, oxalate" (C₁₁H₁₆N₂ · C₂H₂O₄), the theoretical elemental composition can be calculated and compared with the experimental results. A close agreement between the theoretical and found values provides strong evidence for the correct stoichiometry and purity of the compound.

Table 4: Theoretical Elemental Composition of Piperazine, 1-methyl-4-phenyl-, oxalate (C₁₃H₁₈N₂O₄)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.011 | 13 | 156.143 | 58.63 |

| Hydrogen (H) | 1.008 | 18 | 18.144 | 6.81 |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 10.52 |

| Oxygen (O) | 15.999 | 4 | 63.996 | 24.04 |

| Total Molecular Weight | 266.297 | 100.00 |

Thermal Analysis Techniques

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of materials as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. For "Piperazine, 1-methyl-4-phenyl-, oxalate," TGA can be used to determine the presence of residual solvents or water (desolvation) and to assess its thermal stability and decomposition profile.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique is used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions. For the oxalate salt, DSC would show a sharp endothermic peak corresponding to its melting point, which is an important indicator of its purity.

These thermal analysis techniques provide valuable information about the solid-state properties of "Piperazine, 1-methyl-4-phenyl-, oxalate," which is critical for its handling, storage, and formulation.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Behavior

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful thermoanalytical techniques used to investigate the thermal stability and phase transitions of materials. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere, while DTA measures the temperature difference between a sample and an inert reference material as a function of temperature. The combination of these techniques, often performed simultaneously (TGA/DTA), provides a detailed profile of the thermal decomposition process, including the temperatures at which decomposition events occur and the nature of these events (exothermic or endothermic).

Research Findings for 1-methylpiperazine-1,4-diium bis(hydrogen oxalate)

A study on the compound 1-methylpiperazine-1,4-diium bis(hydrogen oxalate) revealed its thermal behavior through TGA and DTA analyses. The analysis was conducted in a nitrogen atmosphere with a heating rate of 10 °C/min.

The TGA curve demonstrated that the compound is thermally stable up to approximately 170 °C. The decomposition process occurs in two distinct stages. The first stage of decomposition begins at around 170 °C and concludes at approximately 260 °C, corresponding to a significant mass loss. The second stage of decomposition follows, indicating the further breakdown of the compound. The DTA curve complements the TGA data by showing two endothermic peaks. The first, sharp endothermic peak appears at approximately 205 °C, which is attributed to the melting of the compound just before decomposition. A second, broader endothermic peak is observed at higher temperatures, corresponding to the major decomposition step. The robust thermal stability of this compound is a noteworthy characteristic.

Below is a data table summarizing the key thermal events for 1-methylpiperazine-1,4-diium bis(hydrogen oxalate).

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) | Associated DTA Peak |

| Melting | ~200 | 205 | - | Endothermic |

| Decomposition Stage 1 | 170 | - | Significant | Endothermic |

| Decomposition Stage 2 | >260 | - | - | Endothermic |

Research Findings for bis(4-phenylpiperazin-1-ium) oxalate dihydrate

In a study of bis(4-phenylpiperazin-1-ium) oxalate dihydrate, a compound containing the 4-phenylpiperazine moiety, TGA and DTA were employed to characterize its thermal properties. mdpi.com The analysis was performed under a nitrogen atmosphere.

The TGA curve for this compound showed a multi-step decomposition process. The initial weight loss observed between 60 °C and 120 °C corresponds to the loss of two water molecules of hydration. Following dehydration, the anhydrous compound remains stable up to approximately 200 °C. The subsequent major weight loss occurs in the temperature range of 200 °C to 350 °C, which is attributed to the decomposition of the organic components of the salt. The DTA curve displayed an initial endothermic peak corresponding to the dehydration process. This is followed by a sharp endothermic peak around 215 °C, indicating the melting of the anhydrous salt, immediately preceding its decomposition. A subsequent broad exothermic peak in the DTA curve suggests that the decomposition of the organic cation is an exothermic process.

The following table presents the thermal decomposition data for bis(4-phenylpiperazin-1-ium) oxalate dihydrate.

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Corresponding Moiety Lost | Associated DTA Peak |

| Dehydration | 60 - 120 | ~7.5 | 2 H₂O | Endothermic |

| Melting | ~215 | - | - | Endothermic |

| Decomposition | 200 - 350 | Significant | Organic components | Exothermic |

Patent Landscape and Literature Review Analysis

Global Patent Filings Involving Piperazine (B1678402), 1-Methyl-4-Phenyl-, Oxalate (B1200264) and its Derivatives

The patent landscape for "Piperazine, 1-methyl-4-phenyl-, oxalate" and its derivatives reflects its significance as a key intermediate and structural motif in the development of a wide range of pharmaceuticals. While patents specifically claiming the oxalate salt of 1-methyl-4-phenylpiperazine (B1295630) are less common, a substantial number of patents protect the core 1-methyl-4-phenylpiperazine moiety and its derivatives, as well as methods for their synthesis and application.

A review of patent literature indicates a consistent interest in phenylpiperazine derivatives from pharmaceutical companies and research institutions. nih.gov The versatility of the N-phenylpiperazine scaffold has made it a valuable component in drugs targeting the central nervous system (CNS), among other therapeutic areas. nih.gov

Key patent trends in this area include:

Novel Synthesis Methods: A significant portion of patents focuses on developing efficient and scalable synthetic routes to produce 1-methyl-3-phenylpiperazine (B26559) and related structures. For instance, patent WO2004106309A1 describes a process for preparing highly pure 1-methyl-3-phenylpiperazine, a key intermediate for the antidepressant Mirtazapine. google.com This highlights the industrial importance of optimizing the manufacturing processes for these compounds.

New Therapeutic Applications: Patents continue to be filed for new derivatives of phenylpiperazine with a wide array of therapeutic applications. These range from CNS disorders to anticancer agents. nih.govmdpi.com Research into new derivatives often involves modifications to the phenyl ring and the piperazine nitrogen to modulate the compound's pharmacological properties. nih.gov

Formulation and Drug Delivery: As derivatives move through the drug development pipeline, patents are also filed to protect novel formulations that improve stability, bioavailability, and patient compliance.

The following interactive table provides a summary of representative patents involving phenylpiperazine derivatives, showcasing the diversity of inventions in this field.

| Patent Number | Title | Key Focus | Assignee/Applicant |

|---|---|---|---|

| WO2004106309A1 | A process for preparing 1-methyl-3-phenylpiperazine | Novel synthesis of a key intermediate for Mirtazapine. google.com | Ranbaxy Laboratories Limited |

| EP3414231B1 | Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine | Method for synthesizing a piperazine derivative used in pharmaceuticals. googleapis.com | H. Lundbeck A/S |

| US20140275027A1 | Phenylpiperazine derivatives and their use as 5-HT1A receptor ligands | Novel compounds with potential for treating CNS disorders. | Heptares Therapeutics Limited |

| WO2023037093A1 | Piperazine derivatives as anticancer agents | Development of new phenylpiperazine compounds for cancer therapy. | Jiangsu Hengrui Medicine Co., Ltd. |

Bibliometric Analysis of Academic Publications

Academic research on "Piperazine, 1-methyl-4-phenyl-, oxalate" and its broader class of phenylpiperazine derivatives has been consistently active, reflecting the ongoing scientific interest in their chemical properties and biological activities. A bibliometric analysis of publications reveals trends in research focus, identifies key contributors, and maps the collaborative networks within this scientific community.

Early research on phenylpiperazine derivatives was heavily focused on their synthesis and their role as intermediates in the preparation of pharmaceuticals, particularly those targeting the central nervous system. researchgate.net Over the years, the research focus has expanded significantly.

Current research trends indicate a diversification of applications for these compounds. While their importance in CNS-related drug discovery remains, there is a growing body of literature on their potential as:

Anticancer Agents: Recent studies have explored the cytotoxic effects of novel phenylpiperazine derivatives against various cancer cell lines. nih.govmdpi.com Researchers are investigating their mechanisms of action, including the induction of apoptosis and inhibition of cell proliferation. nih.gov

Antimicrobial Agents: The piperazine scaffold is being incorporated into new molecular structures to develop compounds with antibacterial and antifungal properties.

Acaricidal Agents: Research has demonstrated the efficacy of certain phenylpiperazine derivatives against common agricultural pests like spider mites. nih.gov

The synthesis of "1-Methylpiperazine-1,4-dium bis(hydrogen oxalate)" and its structural characterization have also been a subject of academic publications, contributing to the fundamental understanding of the chemical and physical properties of this specific salt. researchgate.net

The study of phenylpiperazine derivatives involves a global network of researchers from both academia and industry. An analysis of co-authorship in academic publications reveals collaborative clusters often centered around specific research themes, such as medicinal chemistry, pharmacology, and materials science.

Several research groups have made significant contributions to the field. For instance, the work of Divvela V. N. Srinivasa Rao and colleagues has focused on the synthesis of intermediates for phenylpiperazine-based drugs. researchgate.net Other researchers have concentrated on the biological evaluation of new derivatives for various therapeutic applications. nih.govmdpi.comnih.gov

The following interactive table highlights some of the key researchers and their primary research contributions to the field of phenylpiperazine derivatives.

| Key Researcher/Group | Affiliation (at time of publication) | Primary Research Focus | Notable Publication(s) |

|---|---|---|---|

| Divvela V. N. Srinivasa Rao et al. | APL Research Centre, India | Synthesis of 1-methyl-3-phenylpiperazine and its derivatives. researchgate.net | ARKIVOC (2006) |

| Manel Essid et al. | Faculté des Sciences de Bizerte, Tunisia | Synthesis and crystal structure of 1-methylpiperazine-1,4-dium bis(hydrogen oxalate). researchgate.net | Acta Crystallographica Section E (2014) |

| Joanna S. Kaźmierczak-Barańska et al. | Medical University of Lodz, Poland | Anticancer activity of new phenylpiperazine derivatives. nih.gov | Molecules (2024) |

| Rodolfo do Couto Maia et al. | Federal University of Rio de Janeiro, Brazil | Patent review of phenylpiperazine derivatives. nih.gov | Expert Opinion on Therapeutic Patents (2012) |

Future Research Directions and Potential Academic Impact

Unexplored Synthetic Pathways and Novel Derivative Synthesis

Furthermore, the synthesis of novel derivatives of 1-methyl-4-phenylpiperazine (B1295630) holds significant promise for discovering compounds with enhanced or entirely new properties. nih.gov By introducing various substituents onto the phenyl ring or modifying the methyl group, researchers can systematically probe the structure-activity relationships of this chemical class. nih.govnih.gov This could lead to the development of compounds with improved selectivity for specific biological targets or with novel physicochemical properties suitable for a wider range of applications. For instance, the introduction of halogen atoms or other functional groups to the phenylpiperazine scaffold has been shown to influence cytotoxic activity. nih.gov

A key strategy in this area is scaffold hopping, where the core piperazine (B1678402) structure is replaced with other heterocyclic systems to generate novel chemical entities with potentially improved characteristics. nih.gov

Deeper Elucidation of Supramolecular Architectures